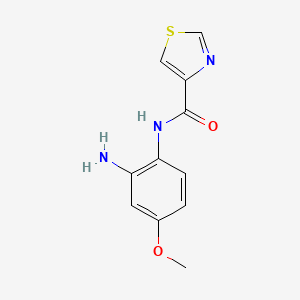

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Description

Properties

Molecular Formula |

C11H11N3O2S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

N-(2-amino-4-methoxyphenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C11H11N3O2S/c1-16-7-2-3-9(8(12)4-7)14-11(15)10-5-17-6-13-10/h2-6H,12H2,1H3,(H,14,15) |

InChI Key |

ZCFDAEHZSIXXSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

Methoxylation: The methoxy group at the 4-position of the phenyl ring is introduced via an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide can participate in nucleophilic substitution reactions, particularly at the amino and methoxy positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide applications in scientific research are not explicitly detailed in the provided search results. However, the search results do provide information on similar compounds and their applications, which can give insight into the potential uses of this compound.

Here's what can be gathered from the search results:

Thiazole Derivatives: Thiazole carboxamide derivatives, in general, are being explored for their impact on GluA2 AMPA receptors and their potential as modulators of AMPA receptor activity . These compounds have shown promise for enhanced and specific therapeutic interventions for diverse neurological conditions .

Research areas for similar compounds:

- Neurology: Thiazole carboxamide derivatives are investigated for potential therapeutic applications in neurological disorders due to their effects on GluA2 signaling .

- Pharmacology: These derivatives offer opportunities for creating tailored therapies and therapeutic approaches .

- Cancer research: Some thiazole derivatives exhibit significant cytotoxic properties against cancer cell lines, suggesting their potential as anticancer agents .

- Anti-inflammatory research: Thiazole carboxamide derivatives are explored for their cyclooxygenase (COX) suppressor and anticancer effects .

Potential applications of this compound (based on similar compounds):

- As a building block: It could potentially serve as a building block in the synthesis of more complex molecules, including pharmaceuticals.

- Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

- Therapeutic agent: Research could explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring is known to interact with metal ions and active sites of enzymes, potentially inhibiting or activating their functions. The amino and methoxy groups may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, biological activities, and substituent effects:

Key Findings:

Structural Variations and Activity: The 5-(3-fluorophenyl) substituent in RO41-1049 enhances MAO-A selectivity, whereas 3,4,5-trimethoxyphenyl groups (as in 4a) correlate with anticancer activity, likely due to improved membrane permeability . Methoxy groups (e.g., in 4a and 2-methoxybenzyl derivatives) may increase metabolic stability compared to aminoethyl substituents .

Synthesis Efficiency :

- EDCI/HOBt-mediated coupling (e.g., 4a) achieves near-quantitative yields (98.7%), whereas HBTU methods (e.g., compound 10) require longer reaction times (16 h) .

Biological Targets: MAO-A inhibition is exclusive to RO41-1049 among the compared compounds, highlighting the critical role of the 2-aminoethyl side chain and fluorophenyl group for enzyme binding . Anticancer analogs (e.g., 4a) prioritize bulky aromatic substituents (e.g., trimethoxyphenyl) for kinase inhibition .

Limitations and Contradictions:

- While RO41-1049 and 4a demonstrate clear biological roles (MAO-A inhibition and anticancer activity, respectively), the target compound’s specific applications remain uncharacterized in the evidence.

Biological Activity

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is linked to a 4-methoxyphenyl group via an amide bond, contributing to the compound's pharmacological profile. The structural formula can be represented as follows:

1. AMPAR Modulation

Recent studies have highlighted the role of thiazole-carboxamide derivatives, including this compound, as negative allosteric modulators of AMPA receptors (AMPAR). These compounds exhibit potent inhibition of AMPAR-mediated currents, enhancing deactivation rates and potentially offering neuroprotective effects. The structure-activity relationship (SAR) indicates that specific substituents on the thiazole ring enhance binding efficiency and receptor interaction .

2. Antimicrobial Activity

The compound has demonstrated antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Studies involving coated nanoparticles functionalized with thiazole derivatives showed significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating that the compound can effectively disrupt bacterial membranes .

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective potential of thiazole derivatives, this compound was shown to significantly increase the deactivation kinetics of AMPAR subunits. This effect was particularly pronounced with the TC-2 derivative, which exhibited nearly a 2.5-fold increase in deactivation time across tested subunits . Such findings suggest that this compound may be beneficial in treating neurological disorders characterized by excitatory neurotransmission dysregulation.

| Compound | Effect on Deactivation Rate | Notes |

|---|---|---|

| TC-1 | 2-fold increase | Moderate effect |

| TC-2 | 2.5-fold increase | Most potent |

| TC-3 | Weaker effect | Notable but less effective |

Case Study 2: Antibacterial Activity

A study conducted on the antibacterial efficacy of thiazole-coated nanoparticles showed that this compound exhibited strong activity against E. coli and S. aureus. The compound's mechanism involved diffusion into bacterial membranes, leading to cell lysis and death .

Q & A

Q. Characterization methods :

- ¹H/¹³C NMR : Verify substituent positions and reaction completion (e.g., methoxy protons at δ 3.7–3.8 ppm; aromatic protons in thiazole at δ 7.7–8.0 ppm) .

- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .

- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₂N₃O₂S: 258.07) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) in synthetic intermediates be resolved?

Answer:

Contradictions in spectral data often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift methoxy proton signals by 0.1–0.3 ppm. Cross-validate spectra in multiple solvents .

- Rotamers : Bulky substituents (e.g., 3,4,5-trimethoxybenzamide) may cause splitting in ¹H NMR due to restricted rotation. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks .

- Impurity signals : Trace solvents (e.g., ethyl acetate at δ 1.2 ppm) or unreacted starting materials require careful integration and comparison with reference spectra .

Q. Mitigation :

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Basic: What biological screening assays are appropriate for initial evaluation of this compound?

Answer:

Prioritize assays aligned with thiazolecarboxamide bioactivity:

- Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Antimicrobial : Broth microdilution (CLSI guidelines) for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) at 10–100 µM concentrations .

Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls.

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

- Scaffold modification : Synthesize analogs with:

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase ATP pockets) .

- In vivo correlation : Compare in vitro IC₅₀ values with tumor growth inhibition in xenograft models .

Key parameters : LogP (2.5–3.5 for optimal permeability) and topological polar surface area (<90 Ų for blood-brain barrier penetration) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiazole ring .

- Hydrolysis : Avoid aqueous buffers at pH >8, where the carboxamide bond may degrade. Use lyophilized forms for long-term storage .

- Thermal stability : DSC (differential scanning calorimetry) shows decomposition >150°C; maintain room temperature during handling .

Advanced: How can computational methods optimize reaction yields and predict biological targets?

Answer:

- Reaction optimization :

- Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation) .

- Use Bayesian optimization to screen solvent/reagent combinations (e.g., DMF vs. THF for coupling efficiency) .

- Target prediction :

- PharmMapper or SwissTargetPrediction databases link the compound to kinases, GPCRs, or ion channels .

- Molecular dynamics simulations (GROMACS) assess binding stability over 100-ns trajectories .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for quantification in plasma/brain homogenates .

- Calibration curves : Linear range 1–1000 ng/mL (R² >0.99) with deuterated internal standards .

- Extraction efficiency : Validate protein precipitation (acetonitrile) vs. solid-phase extraction (Strata-X columns) .

Advanced: How do solvent polarity and catalyst choice influence regioselectivity in derivative synthesis?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity of the amino group, favoring C-2 substitution on thiazole .

- Catalysts :

- CuI/Et₃N in Sonogashira couplings for alkynyl derivatives .

- Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling of aryl boronic acids .

- Regioselectivity : DFT calculations show higher electron density at C-4 of thiazole, directing electrophilic attacks to this position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.